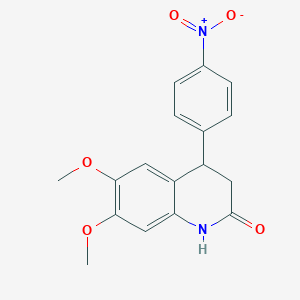
4-(3,4-dichlorobenzyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide
描述
4-(3,4-dichlorobenzyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DCPTA and has been found to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of DCPTA involves its binding to the α7 nicotinic acetylcholine receptor. This binding activates the receptor and leads to the opening of ion channels, which results in the influx of calcium ions into the cell. This influx of calcium ions triggers a variety of downstream signaling pathways that are involved in the physiological processes mentioned above.
Biochemical and Physiological Effects:
DCPTA has been found to have a variety of biochemical and physiological effects. In addition to its activation of the α7 nicotinic acetylcholine receptor, DCPTA has been shown to modulate the release of neurotransmitters such as dopamine and serotonin. It has also been found to have anti-inflammatory effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
DCPTA has several advantages for use in lab experiments. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying this receptor. It has also been found to have a long half-life in vivo, which allows for prolonged activation of the receptor. However, DCPTA also has some limitations. It has been found to have low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, its effects on other nicotinic acetylcholine receptors are not well understood, which can make it difficult to interpret some experimental results.
未来方向
There are several future directions for research on DCPTA. One area of interest is its potential therapeutic applications. DCPTA has been found to have anti-inflammatory effects and to improve cognitive function in animal models, which suggests that it may have potential as a treatment for diseases such as Alzheimer's and Parkinson's. Another area of interest is its effects on other nicotinic acetylcholine receptors. Further research is needed to fully understand the selectivity of DCPTA for the α7 receptor and its effects on other receptors. Finally, there is interest in developing new analogs of DCPTA that may have improved solubility and other desirable properties for use in scientific research.
科学研究应用
DCPTA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective agonist of the α7 nicotinic acetylcholine receptor, which is involved in a variety of physiological processes including learning and memory, attention, and inflammation. DCPTA has been used to investigate the role of the α7 nicotinic acetylcholine receptor in these processes and has shown promise as a tool for studying this receptor in vivo and in vitro.
属性
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-N-(4-nitrophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2S/c19-16-6-1-13(11-17(16)20)12-22-7-9-23(10-8-22)18(27)21-14-2-4-15(5-3-14)24(25)26/h1-6,11H,7-10,12H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJYLWZONIFANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![diethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4130740.png)
![N-[2-(4-nitrophenyl)propyl]-2-thiophenecarboxamide](/img/structure/B4130747.png)
![N-(1-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4130758.png)
![N,N-diethyl-1-{2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperidine-3-carboxamide](/img/structure/B4130773.png)
![diisopropyl 5-[({[5-[(diethylamino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4130781.png)
![2-(2-aminoethyl)-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-quinazolinamine dihydrochloride](/img/structure/B4130789.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4130794.png)

![N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4130798.png)

![methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate](/img/structure/B4130809.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4130822.png)
